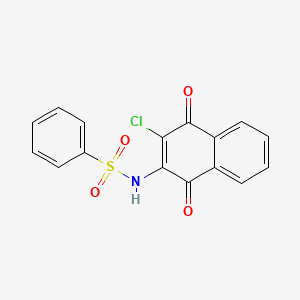

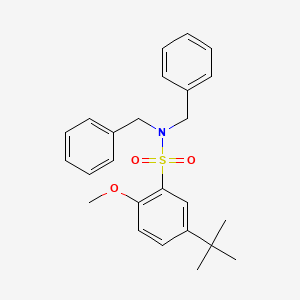

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

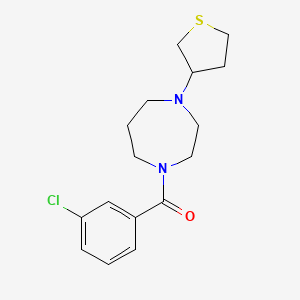

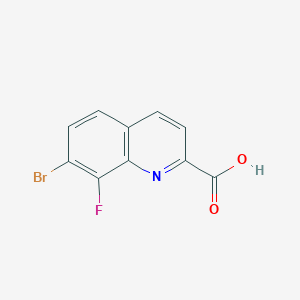

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a chemical compound belonging to the class of naphthoquinones It is characterized by its unique structure, which includes a naphthalene ring system with chloro and dioxo substituents, as well as a benzenesulfonamide group

作用機序

Target of Action

It is known that similar compounds often target enzymes or receptors involved in cellular processes .

Mode of Action

The mode of action of this compound is believed to be redox-driven, reliant on the reduction of the quinone by type II NADH dehydrogenase (NDH2) for the generation of bactericidal levels of reactive oxygen species (ROS) . This interaction with its targets leads to changes in the cellular redox state, potentially disrupting normal cellular functions .

Biochemical Pathways

The generation of ros suggests that it may impact pathways related to oxidative stress and cellular damage .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to the disruption of normal cellular functions due to the generation of ROS . This could lead to cell death, particularly in bacterial cells, suggesting potential antibacterial activity .

生化学分析

Biochemical Properties

The in vitro activity of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide on cell cycle regulation and apoptosis has been evaluated . The compound has shown significant anti-tumor activities with IC50s of 2.5, 2.5, 6.5, and 25 μM respectively on CWR-22, PC-3, DU-145 and HS-5 cells .

Cellular Effects

This compound has shown to arrest PC-3, DU-145, and CWR-22 cells in the G1-phase of the cell cycle . The compound showed no effect on the cell cycle progression in the HS-5 bone marrow cell line .

Molecular Mechanism

The molecular mechanism of this compound is not completely elucidated. The effect on the cell cycle and the induction of apoptosis in different prostate cancer cell lines has prompted more in-depth preclinical evaluation .

Temporal Effects in Laboratory Settings

This compound showed the greatest amount of apoptosis in the androgen-independent PC-3 cells in a time-dependent manner with the apoptotic apex at day 5 of treatment . Furthermore, the compound induced-apoptosis in DU-145 and CWR-22 cells peaked at day 3 of treatment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-1,4-naphthoquinone as the starting material.

Reaction with Benzenesulfonyl Chloride: The naphthoquinone is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and quality of the final product. The process may also include additional steps for purification and quality control to meet industry standards.

化学反応の分析

Types of Reactions: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound with altered properties.

Substitution Products: Derivatives with different functional groups introduced.

科学的研究の応用

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in preclinical studies for its antitumor and anti-inflammatory effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

類似化合物との比較

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is similar to other naphthoquinone derivatives, such as anthraquinones and benzoquinones. its unique structure and functional groups contribute to its distinct properties and potential applications. Some similar compounds include:

Anthraquinone derivatives: These compounds share the naphthalene ring system but have different substituents and functional groups.

Benzoquinone derivatives: These compounds also contain the quinone structure but differ in their substitution patterns.

特性

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO4S/c17-13-14(18-23(21,22)10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXNYPDZTYQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)

![2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2985677.png)